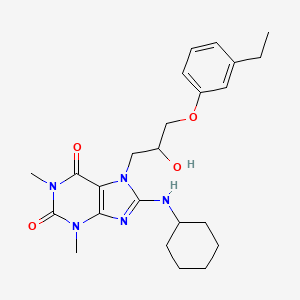
8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Antidepressant Properties
- Antidepressant Activity : The compound synthesized from the interaction of 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine exhibits antidepressant activity. This activity is most pronounced at a dose of 1.6 mg/kg (Халиуллин et al., 2017); (Khaliullin et al., 2018).
Molecular Structure Analysis
- Molecular Geometry : The molecules of the title compound possess a typical geometry, with the fused rings of the purine system being planar and inclined at an angle of 0.6°. The aminohydroxyalkyl group and the benzylamine group have specific conformations. Molecules are joined by a network of hydrogen bonds (Karczmarzyk et al., 1995).
Cardiovascular Activity
- Cardiovascular Effects : Derivatives of this compound have been tested for electrocardiographic, antiarrhythmic, and hypotensive activity. Specific derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting potential cardiovascular applications (Chłoń-Rzepa et al., 2004).
Synthesis and Reactions
- Synthesis of Derivatives : Various methods for synthesizing derivatives of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been explored. These include reactions with enaminones and glycerol epichlorohydrin, providing a foundation for further chemical research (Meena et al., 2018); (Kremzer et al., 1981).
Analgesic Activity
- Analgesic Properties : New derivatives of this compound have shown significant analgesic activity in in vivo models, highlighting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antitumor Activity
- Potential in Cancer Research : Novel derivatives have been synthesized with potential antitumor activity and vascular relaxing effects. This indicates a promising direction for cancer research and treatment applications (Ueda et al., 1987).
Antimicrobial and Antifungal Potential
- Antimicrobial and Antifungal Applications : The synthesized derivatives have been tested against gram-positive and gram-negative bacteria and fungi, showing potential as antistaphylococcal and antifungal agents (Ivanchenko, 2018).
Anti-inflammatory Activity
- Anti-inflammatory Effects : Some analogues based on this compound's structure exhibited anti-inflammatory activity in models of chronic inflammation, comparable to certain existing anti-inflammatory drugs (Kaminski et al., 1989).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This would involve a discussion on the potential future applications of the compound and the research directions that could be pursued.
Please consult with a professional chemist or a relevant expert for accurate information.
properties
IUPAC Name |
8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-4-16-9-8-12-19(13-16)33-15-18(30)14-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)25-17-10-6-5-7-11-17/h8-9,12-13,17-18,30H,4-7,10-11,14-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVTWSVVMHXWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)
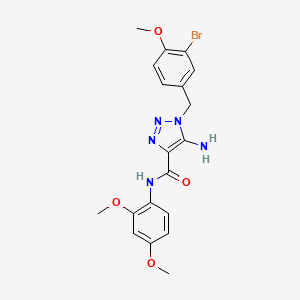
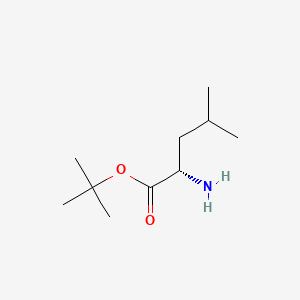
![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)
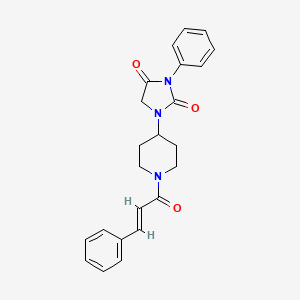
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
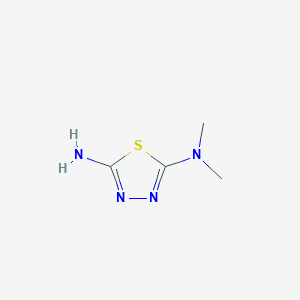
![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)
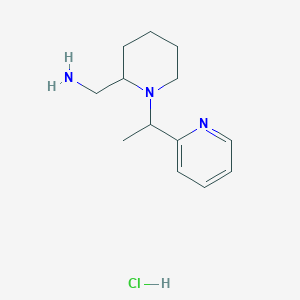
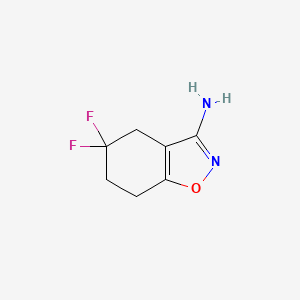
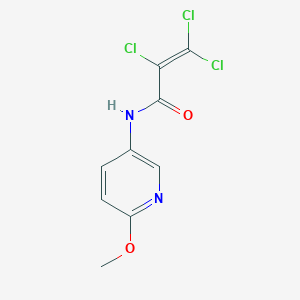
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
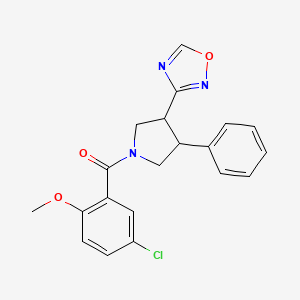
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)